molecular formula C23H26N4O2 B6754227 [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone

Cat. No.: B6754227
M. Wt: 390.5 g/mol
InChI Key: RZWRMYJQRMWJOV-UHFFFAOYSA-N
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Description

[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is a complex organic compound featuring a combination of oxadiazole, piperidine, and carbazole moieties

Properties

IUPAC Name

[3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c28-23(15-9-10-20-18(12-15)17-5-1-2-6-19(17)24-20)27-11-3-4-16(13-27)21-25-22(29-26-21)14-7-8-14/h9-10,12,14,16,24H,1-8,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWRMYJQRMWJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N4CCCC(C4)C5=NOC(=N5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and carbazole moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the oxadiazole, piperidine, and carbazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety could yield N-oxides, while reduction of the oxadiazole ring could lead to amines or other reduced heterocycles .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of oxadiazole, piperidine, and carbazole systems in various chemical reactions .

Biology and Medicine

In biological and medicinal research, [3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanone is investigated for its potential therapeutic effects. It may exhibit activities such as anticancer, antimicrobial, and anti-inflammatory properties .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific desired properties .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxadiazole ring enhances its potential for diverse applications, while the piperidine and carbazole moieties contribute to its stability and binding properties .

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